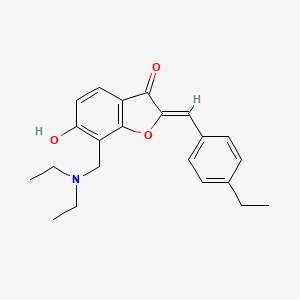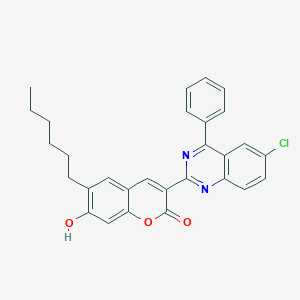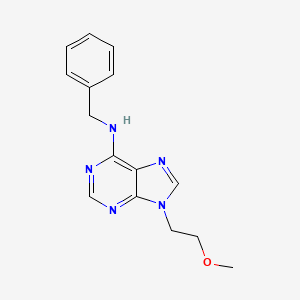
(Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a diethylamino group, and an ethylbenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction using diethylamine and a suitable leaving group, such as a halide or tosylate.
Formation of the Ethylbenzylidene Moiety: The ethylbenzylidene moiety can be introduced through a condensation reaction between the benzofuran derivative and 4-ethylbenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding ethylbenzyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethylbenzyl derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets in the body could lead to the development of new treatments for various diseases.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may enhance its binding affinity to these targets, while the benzofuran core and ethylbenzylidene moiety contribute to its overall bioactivity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-7-((dimethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one
- (Z)-7-((diethylamino)methyl)-2-(4-methylbenzylidene)-6-hydroxybenzofuran-3(2H)-one
- (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-methoxybenzofuran-3(2H)-one
Uniqueness
What sets (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the diethylamino group, in particular, may enhance its solubility and bioavailability, making it a more effective candidate for various applications.
Properties
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-2-[(4-ethylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-4-15-7-9-16(10-8-15)13-20-21(25)17-11-12-19(24)18(22(17)26-20)14-23(5-2)6-3/h7-13,24H,4-6,14H2,1-3H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCZWRWJGKXEIE-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-methylfuran-3-yl)methylidene]propanedinitrile](/img/structure/B6484148.png)
![N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6484153.png)
![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6484176.png)
![2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B6484185.png)

![6-ethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6484194.png)
![2-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline](/img/structure/B6484199.png)
![2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B6484207.png)
![4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6484224.png)
![3-Phenethyl-6-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-D]pyrimidin-7(4H)-one](/img/structure/B6484236.png)
![5-{[2-(diethylamino)ethyl]sulfanyl}-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6484244.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6484251.png)
